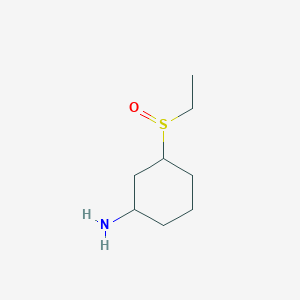

3-(Ethanesulfinyl)cyclohexan-1-amine

Description

3-(Ethanesulfinyl)cyclohexan-1-amine is a cyclohexane derivative functionalized with an ethanesulfinyl (S=O) group at the 3-position and an amine at the 1-position. This compound is commercially available as a building block for organic synthesis, with suppliers like CymitQuimica offering it in varying quantities . The sulfinyl group introduces chirality and polar character, making it distinct from sulfanyl (S-) or sulfonyl (SO₂) analogs.

Properties

IUPAC Name |

3-ethylsulfinylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NOS/c1-2-11(10)8-5-3-4-7(9)6-8/h7-8H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZVAVUXQCERPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)C1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethanesulfinyl)cyclohexan-1-amine typically involves the following steps:

Starting Material: Cyclohexan-1-amine is used as the starting material.

Oxidation Reaction: The cyclohexan-1-amine undergoes an oxidation reaction to form cyclohexan-1-one.

Sulfinylation Reaction: The cyclohexan-1-one is then treated with ethanesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the ethanesulfinyl group, resulting in the formation of 3-(Ethanesulfinyl)cyclohexan-1-amine.

Industrial Production Methods: Industrial production of 3-(Ethanesulfinyl)cyclohexan-1-amine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-(Ethanesulfinyl)cyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Sulfides.

Substitution Products: Various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

3-(Ethanesulfinyl)cyclohexan-1-amine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to be utilized in the development of drugs targeting neurological disorders, including antidepressants and anxiolytics. The compound's amine group can facilitate interactions with biological targets, enhancing its potential as a therapeutic agent.

Case Study: Synthesis of Antidepressants

A notable application of this compound is in the synthesis of antidepressants through transaminase-catalyzed reactions. Research has demonstrated that transaminases can selectively convert ketones to their corresponding amines, with 3-(Ethanesulfinyl)cyclohexan-1-amine acting as a key building block in this process. The production of trans-4-substituted cyclohexane-1-amines has been reported, showcasing high diastereomeric excess and yield when using immobilized enzymes in continuous-flow systems .

Biocatalysis

Transaminase Reactions

The use of 3-(Ethanesulfinyl)cyclohexan-1-amine in biocatalysis has opened new avenues for sustainable chemical synthesis. Transaminase enzymes have been employed to facilitate the conversion of various substrates into amines, with this compound being an efficient donor of amine groups. The ability to perform these reactions under mild conditions enhances the appeal of this compound in green chemistry applications.

Data Table: Enzyme Performance in Transaminase Reactions

| Enzyme Type | Substrate Used | Yield (%) | Diastereomeric Excess (%) |

|---|---|---|---|

| CvS-TA W60C | 4-substituted cyclohexanones | 99 | >99 |

| Recombinant E. coli | Various ketones | 85 | 95 |

Chemical Synthesis

N-Dealkylation Reactions

Another significant application of 3-(Ethanesulfinyl)cyclohexan-1-amine is its involvement in N-dealkylation reactions, which are crucial for synthesizing secondary amines from tertiary amines. This transformation is vital for producing drug metabolites and other bioactive compounds. The efficiency of N-dealkylation processes using this compound has been documented, highlighting its role in pharmaceutical manufacturing .

Agrochemical Applications

Development of Agrochemicals

The compound's sulfinyl group can enhance its reactivity and selectivity in agrochemical formulations. Research indicates that derivatives of 3-(Ethanesulfinyl)cyclohexan-1-amine are being explored for their potential as herbicides and fungicides, contributing to sustainable agricultural practices.

Mechanism of Action

The mechanism by which 3-(Ethanesulfinyl)cyclohexan-1-amine exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or proteins, altering their activity. The molecular targets and pathways involved would vary based on the context of the research.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The oxidation state and electronic nature of the sulfur-containing substituent significantly influence molecular properties. Below is a comparative table of key analogs:

Key Observations :

- Polarity: The sulfinyl (S=O) group in the target compound confers intermediate polarity between sulfanyl (non-polar) and sulfonyl (highly polar). This impacts solubility and chromatographic behavior .

- Chirality : Unlike sulfanyl or sulfonyl analogs, the sulfinyl group creates a stereogenic center, enabling enantioselective applications .

- Stability : Sulfinyl compounds are more oxidation-sensitive than sulfonyl derivatives but less so than sulfanyl analogs, which can oxidize to sulfoxides .

Biological Activity

3-(Ethanesulfinyl)cyclohexan-1-amine, with the molecular formula and CAS number 1340204-72-9, is a compound of interest due to its potential biological activities. This compound features a cyclohexane ring substituted with an ethanesulfinyl group and an amine, which may contribute to its pharmacological properties.

Table 1: Basic Properties of 3-(Ethanesulfinyl)cyclohexan-1-amine

| Property | Value |

|---|---|

| Molecular Formula | C8H17NOS |

| Molecular Weight | 173.29 g/mol |

| CAS Number | 1340204-72-9 |

| SMILES | CCS(=O)C1CCCC(C1)N |

The biological activity of 3-(ethanesulfinyl)cyclohexan-1-amine is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Preliminary studies suggest that the sulfinyl group may enhance the compound's ability to modulate biological pathways, potentially affecting neurotransmitter systems or metabolic processes.

Antimicrobial Activity

Research has indicated that compounds similar to 3-(ethanesulfinyl)cyclohexan-1-amine exhibit antimicrobial properties. For instance, studies on sulfoxide derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity .

Anticancer Potential

Emerging research highlights the potential anticancer properties of related compounds. For example, compounds containing sulfinyl groups have been studied for their ability to inhibit tumor growth in vitro and in vivo. Investigations into the specific effects of 3-(ethanesulfinyl)cyclohexan-1-amine on cancer cell lines are warranted to elucidate its efficacy .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of sulfinyl compounds, derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes .

Case Study 2: Cancer Cell Line Studies

Another research effort focused on testing the cytotoxic effects of various sulfinyl compounds on human cancer cell lines. Results indicated that certain derivatives could induce apoptosis in cancer cells, suggesting a pathway for therapeutic development .

Safety and Toxicology

While exploring the biological activity of 3-(ethanesulfinyl)cyclohexan-1-amine, it is crucial to consider its safety profile. The compound has been classified as having potential skin corrosion effects and should be handled with care . Further toxicological assessments are necessary to evaluate its safety for therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.